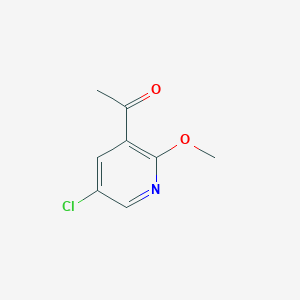![molecular formula C12H19N3S B12972562 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, which involves a bicyclic system with a shared single atom. The presence of both diazaspiro and thiazole moieties in the structure makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole typically involves the reaction of a thiazole derivative with a diazaspiro compound. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition is achieved by binding to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
2-(2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine: Known for its role as a CCR4 antagonist.
Uniqueness
What sets 2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole apart is its combination of diazaspiro and thiazole moieties, which confer unique chemical reactivity and biological activity. Its ability to inhibit RIPK1 makes it particularly valuable in the context of inflammatory disease research.
Propiedades
Fórmula molecular |
C12H19N3S |
|---|---|
Peso molecular |
237.37 g/mol |
Nombre IUPAC |
2-(2,8-diazaspiro[4.5]decan-8-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H19N3S/c1-4-13-10-12(1)2-6-15(7-3-12)9-11-14-5-8-16-11/h5,8,13H,1-4,6-7,9-10H2 |
Clave InChI |
YRWNRTYNPOQKQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CCN(CC2)CC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
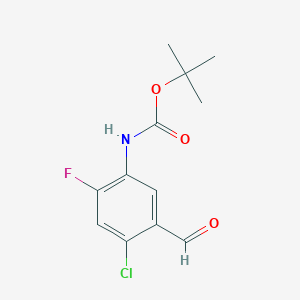
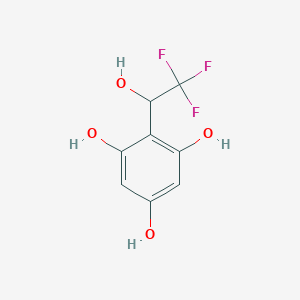
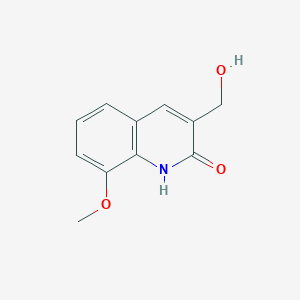
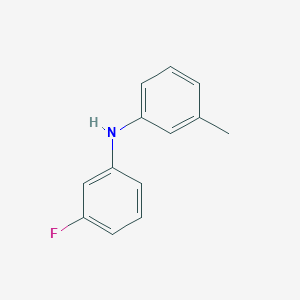
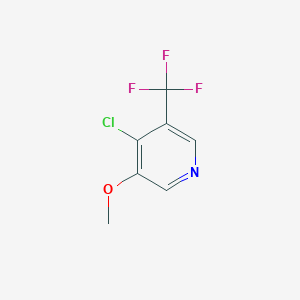
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
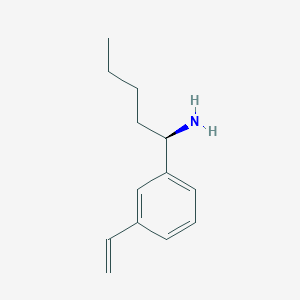
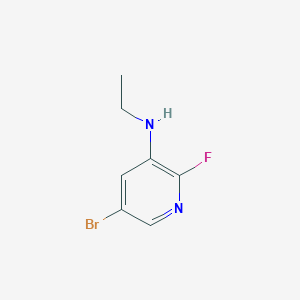
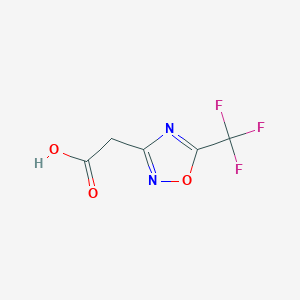
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
